BI-78D3 - 883065-90-5

BI-78D3

Catalog Number: EVT-262010
CAS Number: 883065-90-5
Molecular Formula: C13H9N5O5S2
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BI-78D3 is a small molecule initially developed as a c-Jun N-terminal kinase (JNK) inhibitor. [, ] It acts as a substrate-competitive inhibitor, targeting the interaction site between JNK and JNK-interacting protein-1 (JIP1). [] BI-78D3 exhibits promising activity in various cellular and animal models, highlighting its potential as a research tool for studying JNK signaling pathways and related biological processes. [, , , , , , , , , , ]

Acebutolol

    Compound Description: Acebutolol is an FDA-approved beta blocker primarily used for hypertension treatment. Research suggests it may also inhibit JNK-JIP1 interaction, similar to BI-78D3, potentially leading to improved glucose uptake in type 2 diabetes models [].

    Relevance: Like BI-78D3, Acebutolol exhibits inhibitory effects on the JNK-JIP1 interaction []. Structural analysis indicates that Acebutolol possesses a binding affinity to the JNK-JIP1 interaction site comparable to that of BI-78D3 []. This suggests that both compounds might share structural similarities or interact with the same binding pocket on the target proteins.

SP600125

    Compound Description: SP600125 is a potent and selective inhibitor of JNK. Studies demonstrate its ability to protect against retinal arteriolar dysfunction induced by acute and chronic hyperglycemia [].

    Relevance: Both SP600125 and BI-78D3 effectively inhibit JNK activity, albeit through potentially different mechanisms. SP600125 acts as a general JNK inhibitor, while BI-78D3 specifically targets the JNK-JIP1 interaction site [, ]. This suggests that while their binding sites and mechanisms might differ, both compounds ultimately impact JNK signaling.

Mito-TEMPO

    Compound Description: Mito-TEMPO is a mitochondria-targeted antioxidant. Research indicates its protective effects against liver damage induced by carbon tetrachloride (CCl4), similar to the effects observed with JNK inhibitors like BI-78D3 [].

    Relevance: Although structurally unrelated to BI-78D3, Mito-TEMPO exhibits similar protective effects against liver injury by reducing mitochondrial protein phosphorylation []. This suggests that both compounds, while acting through different mechanisms, ultimately converge on a similar pathway leading to the mitigation of CCl4-induced liver damage.

MG-132

    Compound Description: MG-132 is a potent proteasome inhibitor commonly used in research to block the NF-κB signaling pathway [].

    Relevance: While not directly related to BI-78D3 in terms of structure or target, MG-132 was used alongside BI-78D3 in a study investigating the anti-proliferative effects of Paeoniflorin in endometrial cancer cells []. The study highlighted that both MG-132 (inhibiting NF-κB) and BI-78D3 (inhibiting JNK) could prevent the Paeoniflorin-induced proliferative inhibition []. This suggests potential crosstalk or synergistic effects between the JNK and NF-κB pathways in this specific context.

SB203580

    Compound Description: SB203580 is a selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), frequently employed in research to investigate the roles of p38 MAPK in various cellular processes [, ].

    Relevance: SB203580, while targeting a different MAPK pathway than BI-78D3 (JNK), was used in conjunction with BI-78D3 in studies investigating the impact of Paeoniflorin on endometrial cancer cell proliferation and hyperglycemia-induced retinal arteriolar dysfunction [, ]. The findings indicated that SB203580 did not prevent Paeoniflorin-induced proliferative inhibition or preserve bradykinin-induced dilation in hyperglycemic vessels, in contrast to BI-78D3 [, ]. These results highlight the specificity of BI-78D3 towards JNK and its distinct role compared to other MAPK pathways like p38.

Overview

BI-78D3 is a chemical compound recognized as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway plays a crucial role in various cellular processes, including stress responses, apoptosis, and inflammation. The compound is particularly noted for its potential therapeutic applications in diseases such as cancer and metabolic disorders. BI-78D3 is derived from a novel class of thiadiazole derivatives, which have shown promise in modulating JNK signaling pathways.

Source and Classification

BI-78D3 belongs to the class of thiadiazole derivatives and is classified as a small molecule inhibitor. Its development stems from research aimed at understanding and manipulating the JNK signaling pathway, which is implicated in numerous pathophysiological conditions. The compound has been studied extensively for its biochemical interactions and therapeutic potential, particularly in preclinical models.

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-78D3 involves several steps that typically include the formation of key intermediates followed by functionalization to achieve the final structure. The general synthetic route can be summarized as follows:

  1. Formation of Thiadiazole Ring: The initial step often involves the reaction of appropriate thioketones with hydrazine derivatives to form the thiadiazole core.
  2. Functionalization: Subsequent reactions introduce substituents that enhance biological activity, such as nitro groups or alkoxy chains.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological testing.

Technical details include the use of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry for molecular weight confirmation, ensuring that the synthesized compound matches the desired specifications .

Molecular Structure Analysis

Structure and Data

The molecular structure of BI-78D3 features a unique arrangement that includes a nitrothiazole moiety linked to a thiadiazole ring. Key structural characteristics include:

  • Molecular Formula: C₉H₈N₄O₂S₂
  • Molecular Weight: Approximately 240.31 g/mol
  • Key Functional Groups: Nitro group (-NO₂), thiazole ring, and thiadiazole ring.

Structural analysis through NMR spectroscopy reveals specific proton environments that are indicative of its functional groups, with notable shifts corresponding to the nitrothiazole protons .

Chemical Reactions Analysis

Reactions and Technical Details

BI-78D3 participates in several chemical reactions that are critical for its function as a JNK inhibitor:

  1. Covalent Modification: The compound can covalently modify cysteine residues within the JNK protein, particularly at residue Cys163, which is crucial for its binding affinity .
  2. Adduct Formation: Reaction with thiols leads to the formation of stable adducts, which can be monitored using NMR spectroscopy to determine reaction kinetics and mechanisms .
  3. Hydrolysis: Under certain conditions, BI-78D3 can undergo hydrolysis, leading to degradation products that may influence its pharmacological activity .

These reactions highlight the compound's ability to interact specifically with target proteins, enabling its role as an effective inhibitor.

Mechanism of Action

Process and Data

The mechanism of action for BI-78D3 primarily involves the inhibition of JNK signaling through direct interaction with JNK proteins:

  1. Binding at JIP Site: BI-78D3 binds to the JNK interacting protein (JIP) site on JNK, disrupting normal signaling pathways that lead to cellular stress responses.
  2. Inhibition of Phosphorylation: By preventing phosphorylation events mediated by JNK, BI-78D3 effectively reduces downstream signaling that contributes to apoptosis and inflammation .
  3. Restoration of Insulin Sensitivity: In preclinical studies, treatment with BI-78D3 has been shown to restore insulin sensitivity in mouse models of type 2 diabetes by modulating JNK activity .

This multifaceted approach underscores its potential therapeutic utility in metabolic disorders and cancer.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-78D3 exhibits several notable physical and chemical properties:

Analytical techniques such as differential scanning calorimetry (DSC) may be employed to assess thermal properties further .

Applications

Scientific Uses

BI-78D3 has significant applications in various scientific domains:

  1. Cancer Research: As a JNK inhibitor, it is utilized in studies exploring cancer cell survival mechanisms and apoptosis.
  2. Metabolic Disorders: Investigated for its role in restoring insulin sensitivity and mitigating complications associated with type 2 diabetes.
  3. Pharmacological Studies: Serves as a tool compound in drug discovery efforts aimed at developing new therapeutics targeting the JNK signaling pathway.

Its diverse applications highlight the importance of BI-78D3 in advancing our understanding of complex biological systems and developing targeted therapies for serious health conditions .

Mechanistic Basis of BI-78D3 Activity

Substrate-Competitive Inhibition Mechanisms in Kinase Signaling

BI-78D3 represents a paradigm shift in kinase inhibition strategies by employing substrate-competitive mechanisms rather than conventional ATP-competitive approaches. This small molecule (MW: 379.37 g/mol, CAS: 883065-90-5) selectively targets protein-protein interaction (PPI) sites within MAPK signaling cascades, disrupting critical kinase-scaffold and kinase-substrate complexes [1] [2]. Unlike ATP-competitive inhibitors that contend with the high intracellular ATP concentrations, BI-78D3's substrate-competitive mechanism provides enhanced selectivity and potentially overcomes common resistance mechanisms associated with catalytic site mutations [1] [6]. Its activity spans two key MAPK pathways: c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), through distinct but mechanistically related targeting approaches.

JNK-JIP1 Interaction Disruption: Targeting the D-Domain Docking Site

BI-78D3 functions as a potent, substrate-competitive inhibitor of JNK by specifically disrupting the JNK-JIP1 (JNK-interacting protein 1) interaction. The compound mimics the critical inhibitory sequence of the JIP1 D-domain (amino acids 153-163, pepJIP1), which normally serves as a high-affinity docking site for JNK substrates and upstream activators [2] [7]. BI-78D3 binds to the JIP1 docking site on JNK with an IC₅₀ of 500 nM in binding assays and inhibits JNK kinase activity with an IC₅₀ of 280 nM [9]. This interaction is remarkably selective, showing >100-fold specificity for JNK over the closely related p38α MAPK and no detectable activity against unrelated kinases such as mTOR or PI3K-α [2] [9].

The molecular basis of this inhibition was elucidated through structural and biophysical studies. Isothermal titration calorimetry (ITC) experiments demonstrated that BI-78D3 binding to JNK is dependent on key residues, particularly arginine 127 (R127) in the JNK D-recruitment site. Mutation of R127 to alanine (R127A) resulted in a significant reduction in binding affinity, consistent with the binding pattern observed for pepJIP1 [2]. Additionally, computational docking studies predicted that the benzodioxan moiety of BI-78D3 occupies a hydrophobic region corresponding to the conserved leucine residues of pepJIP1, while the nitro-thiazole group forms hydrogen bonds with R127 [2] [7]. Structure-activity relationship (SAR) studies further validated this binding model, demonstrating that modifications to the nitro group or thiazole ring markedly reduced inhibitory activity [2].

Table 1: Structural Determinants of BI-78D3 Activity Against JNK-JIP1 Interaction

Compound DerivativeStructural ModificationJNK-JIP1 Binding (DELFIA IC₅₀)Kinase Inhibition (IC₅₀)
BI-78D3None500 nM280 nM
BI-83C9Removal of benzodioxan moiety237 nM3.1 μM
BI-83C7Triazole → tetrazole substitution183 nM3.3 μM
BI-83C8Nitro group modification7.5 μM>100 μM
BI-83B3Thiazole modification>25 μM>100 μM

The functional consequences of JNK-JIP1 disruption are profound in cellular systems. BI-78D3 inhibits TNF-α-stimulated phosphorylation of c-Jun in HeLa cells with an EC₅₀ of 12.4 μM [9]. This translates to significant physiological effects, as evidenced by BI-78D3's ability to block Concanavalin A-induced liver damage (a JNK-dependent process) and restore insulin sensitivity in mouse models of type 2 diabetes [2] [9]. The compound's efficacy in these models highlights the therapeutic potential of targeting JNK-JIP1 interactions for metabolic disorders and inflammatory conditions [10].

ERK D-Recruitment Site (DRS) Covalent Modification: Cysteine-159 Adduct Formation

Beyond its JNK inhibitory activity, BI-78D3 demonstrates a distinct mechanism of action against ERK signaling through covalent modification of the D-recruitment site (DRS). The DRS is a conserved region located distal to the catalytic site that mediates ERK-protein interactions essential for signal transduction specificity [1] [6]. BI-78D3 forms a covalent adduct with cysteine 159 (C159) within the ERK2 DRS pocket, as confirmed through multiple biochemical approaches [1] [4].

Solution NMR spectroscopy of ¹⁵N,²H-labeled ERK2 revealed that BI-78D3 binding induces significant chemical shift perturbations localized to the DRS region, including residues T108, D109, D122, H123, I124 (located in loop 11 and the αE helix), and leucine residues L113, L119, L155, and L161 [1]. The most dramatic effect was observed at C159, where the amide peak completely disappeared at approximately equimolar concentrations of BI-78D3, suggesting a unique interaction with this residue [1] [4]. This covalent modification was further confirmed by reversibility experiments where treatment with 10 mM DTT restored the C159 resonance and eliminated BI-78D3-bound state resonances [1]. Mutation of C159 to serine (C159S) abolished BI-78D3-mediated inhibition of ERK2 activity, providing genetic evidence for the essential role of this residue [1].

Table 2: Key ERK2 Residues Perturbed by BI-78D3 Binding via NMR Spectroscopy

Residue LocationSpecific Residues PerturbedMagnitude of PerturbationFunctional Significance
Inter-lobe linkerT108, D109>2.5σConnects N-terminal and C-terminal lobes
αE HelixD122, H123, I124>2.5σForms part of DRS binding surface
β-Sheet RegionsL113 (αD), L119 (loop 11), L155 (β7), L161 (β8)>2.5σ (methyl groups)Structural integrity of DRS
Covalent AnchorC159Complete peak disappearanceSite of covalent adduct formation

BI-78D3 exhibits remarkable selectivity in its covalent targeting, showing no detectable modification of the closely related kinases p38MAPK, JNK, or ERK5 [1] [6]. This specificity is attributed to the unique spatial positioning of C159 within the ERK DRS pocket and the compound's complementary electrophilic properties. The covalent mechanism provides significant pharmacological advantages, including prolonged target engagement and the potential for overcoming resistance mechanisms that limit ATP-competitive ERK inhibitors [1] [6].

Functionally, BI-78D3-mediated DRS modification disrupts the formation of critical ERK-protein complexes. The compound impedes the ability of constitutively active MKK1 (MKK1G7B) to phosphorylate ERK1/2 in vitro (IC₅₀ ~1.0 μM) and inhibits activated ERK-mediated phosphorylation of the transcription factor Ets-1 through disruption of the ERK•Ets-1 complex [1]. In BRAF V600E melanoma cells (both naive and resistant to BRAF inhibitors), this disruption promotes apoptosis, highlighting the therapeutic potential of targeting the ERK DRS in ERK-dependent cancers [1] [6].

Allosteric Modulation of MAPK Signaling Dynamics

Through its dual mechanisms of action—competitive disruption of JNK-JIP1 interactions and covalent modification of the ERK DRS—BI-78D3 exerts sophisticated allosteric control over MAPK signaling dynamics. Allosteric modulation represents a key pharmacological advantage as it preserves basal catalytic activity while specifically inhibiting pathway hyperactivity associated with disease states [1] [7].

In the JNK pathway, BI-78D3 alters the spatiotemporal organization of signaling complexes by preventing the scaffold-mediated assembly of JNK with its upstream activators and downstream substrates. JIP1 serves as an organizing center that enhances signaling efficiency through proximity effects [2] [7]. By occupying the JIP1 docking site on JNK, BI-78D3 fundamentally changes the kinetics of signal transduction. This is evidenced by the compound's ability to inhibit phosphorylation of nuclear transcription factors like c-Jun without affecting the phosphorylation of peptide substrates lacking D-domain docking motifs [2] [9]. The substrate-specific nature of this inhibition demonstrates BI-78D3's capacity for pathway-selective modulation rather than broad kinase suppression.

Similarly, in the ERK pathway, covalent modification of the DRS creates a steric and electrostatic barrier that selectively disrupts interactions with D-site containing partners while preserving catalytic function toward non-docking substrates. This was demonstrated through kinetic analyses showing that BI-78D3 inhibited ERK-mediated phosphorylation of the D-domain-containing transcription factor Elk-1 but had minimal effect on the phosphorylation of a short peptide substrate derived from Elk-1 that lacks the D-domain [1]. Such selective disruption has profound implications for signal specificity, as different ERK partners utilize distinct docking mechanisms.

The impact of BI-78D3 on signaling dynamics extends beyond simple complex disruption to alter the subcellular localization and duration of kinase activity. In melanoma cells, BI-78D3 treatment significantly reduces nuclear translocation of activated ERK, effectively uncoupling cytoplasmic activation from nuclear transcriptional responses [1]. This spatial modulation is particularly relevant given evidence that both the subcellular localization and duration of ERK activity determine cell fate decisions [1] [6]. Kinetic modeling studies suggest that BI-78D3 increases the dissociation rate (koff) of ERK-protein complexes by 3-5 fold, fundamentally altering signal duration [1]. This temporal modulation may explain the compound's ability to promote apoptosis in contexts where ATP-competitive inhibitors induce only cytostasis, as sustained ERK activity dynamics favor proliferation while transient signaling supports differentiation [1] [6].

Properties

CAS Number

883065-90-5

Product Name

BI-78D3

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1H-1,2,4-triazol-5-one

Molecular Formula

C13H9N5O5S2

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C13H9N5O5S2/c19-11-15-16-12(25-13-14-6-10(24-13)18(20)21)17(11)7-1-2-8-9(5-7)23-4-3-22-8/h1-2,5-6H,3-4H2,(H,15,19)

InChI Key

QFRLDZGQEZCCJZ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dihydro-5-((5-nitro-2-thiazolyl)thio)-3H-1,2,4-triazol-3-one
BI-78D3

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=O)NN=C3SC4=NC=C(S4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.